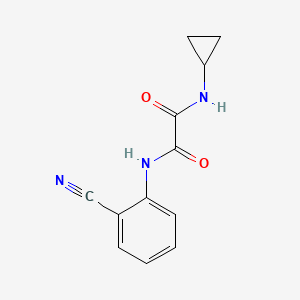

N1-(2-cyanophenyl)-N2-cyclopropyloxalamide

Description

N1-(2-cyanophenyl)-N2-cyclopropyloxalamide is a substituted oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl diamide) scaffold with a 2-cyanophenyl group at the N1 position and a cyclopropyl moiety at the N2 position. Oxalamides are known for their versatility in medicinal chemistry, particularly as enzyme inhibitors or modulators of biological pathways due to their hydrogen-bonding capacity and structural rigidity.

Properties

IUPAC Name |

N'-(2-cyanophenyl)-N-cyclopropyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c13-7-8-3-1-2-4-10(8)15-12(17)11(16)14-9-5-6-9/h1-4,9H,5-6H2,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCNHZBBEKMIMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(=O)NC2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-cyanophenyl)-N-cyclopropyloxamide typically involves the reaction of 2-cyanobenzoyl chloride with cyclopropylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-cyanobenzoyl chloride+cyclopropylamine→N’-(2-cyanophenyl)-N-cyclopropyloxamide+HCl

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining precise control over reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(2-cyanophenyl)-N-cyclopropyloxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-cancer agents.

Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism by which N’-(2-cyanophenyl)-N-cyclopropyloxamide exerts its effects involves interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This interaction can lead to the modulation of biochemical pathways, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Functional Group Diversity: Unlike 2-(N,N-Diisopropylamino)ethyl chloride (alkyl chloride and tertiary amine), the oxalamide derivative lacks electrophilic reactivity but offers hydrogen-bond donor/acceptor sites critical for target binding . Compared to Reoflam 306 (phosphate ester), the oxalamide’s aromatic and cyclopropyl groups enhance stability under physiological conditions, making it more suitable for biomedical applications .

The electron-withdrawing cyano group on the phenyl ring contrasts with the electron-donating isopropyl groups in diisopropylaminoethanol, altering solubility and interaction with hydrophobic targets .

Applications :

- While compounds are intermediates or industrial chemicals, the oxalamide’s structure aligns with bioactive molecules, suggesting roles in kinase or protease inhibition.

Research Findings and Limitations

- Gaps in Evidence: No direct pharmacological or physicochemical data for N1-(2-cyanophenyl)-N2-cyclopropyloxalamide are provided in the evidence. Comparisons rely on structural extrapolation.

- Contradictions: and focus on non-aromatic, non-oxalamide compounds, limiting direct functional comparisons.

Biological Activity

N1-(2-cyanophenyl)-N2-cyclopropyloxalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including enzyme inhibition, antiparasitic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyano group and a cyclopropyl moiety linked to an oxalamide functional group , which is characterized by two carbonyl groups (C=O) connected by nitrogen (N). This structure is part of the acyloxamide class known for diverse biological activities. The presence of electron-withdrawing groups such as cyano enhances reactivity and biological interactions, making it a candidate for various research applications.

Enzyme Inhibition

Research indicates that N1-(2-cyanophenyl)-N2-cyclopropyloxalamide exhibits potential as an enzyme inhibitor , particularly targeting kinases involved in cell cycle regulation and signal transduction pathways. The inhibition of these enzymes could disrupt uncontrolled cell division, positioning the compound as a promising candidate for cancer therapeutics.

- Mechanism of Action : The compound binds to specific molecular targets, influencing the activity of kinases crucial for cellular processes. Preliminary studies suggest that it may interfere with pathways that promote tumor growth.

Antiparasitic Activity

In vitro studies have demonstrated that N1-(2-cyanophenyl)-N2-cyclopropyloxalamide possesses antiparasitic properties , showing effectiveness against various parasites, including those responsible for malaria and leishmaniasis. The exact mechanism remains under investigation but is believed to involve disruption of parasite motility and viability.

Summary of Key Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits kinase activity, potentially disrupting cancer cell proliferation. | |

| Antiparasitic Effects | Effective against malaria and leishmaniasis parasites. | |

| Synthesis and Reaction Conditions | Synthesized via reaction between 5-chloro-2-cyanophenylamine and cyclopropyl isocyanate. |

Detailed Mechanistic Insights

The mechanism by which N1-(2-cyanophenyl)-N2-cyclopropyloxalamide exerts its biological effects involves:

- Binding Affinity : The cyano and chloro groups significantly influence the binding affinity to target enzymes.

- Selectivity : Ongoing research aims to elucidate the selectivity of the compound towards specific kinases, which could enhance its therapeutic profile.

Future Directions in Research

Further investigations are necessary to fully understand the biological activity of N1-(2-cyanophenyl)-N2-cyclopropyloxalamide. Future research could focus on:

- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.

- Mechanistic Studies : To clarify the pathways affected by the compound.

- Structural Modifications : To enhance potency and selectivity for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.